3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione
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Overview
Description
3-Oxa-7-azatricyclo[33301,5]undecane-6,8-dione is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the tricyclic core structure. Detailed reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters and the use of efficient purification techniques are essential to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione can be compared with other similar tricyclic compounds. Some of these include:
3-Oxa-7-azatricyclo[3.3.3.01,5]undecane hydrochloride: This compound shares a similar core structure but differs in its functional groups and properties.
Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride: Another related compound with distinct chemical characteristics.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which distinguishes it from other similar compounds.
Properties
CAS No. |
24362-77-4 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione |
InChI |
InChI=1S/C9H11NO3/c11-6-8-2-1-3-9(8,5-13-4-8)7(12)10-6/h1-5H2,(H,10,11,12) |
InChI Key |
OYTHDEBOISIQON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23COCC2(C1)C(=O)NC3=O |
Origin of Product |
United States |
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